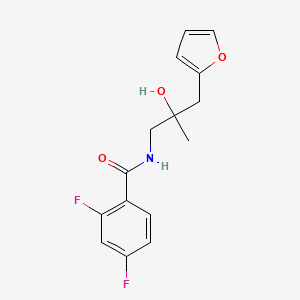![molecular formula C26H25ClN4O2S B2563095 N-(2-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide CAS No. 1242860-21-4](/img/no-structure.png)
N-(2-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C26H25ClN4O2S and its molecular weight is 493.02. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Compounds with structural similarities to N-(2-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide have been synthesized and evaluated for their biological activities. These activities include anti-angiogenic properties, DNA cleavage, antimicrobial, anti-inflammatory, analgesic, and antipsychotic effects.
- Anti-Angiogenic and DNA Cleavage: Novel piperidine analogues have been synthesized, demonstrating significant anti-angiogenic and DNA cleavage activities. These compounds could potentially serve as anticancer agents by inhibiting the formation of blood vessels and interacting with DNA (Vinaya et al., 2017).
- Antimicrobial Activity: Pyridothienopyrimidines and related substances have been synthesized and shown to possess antimicrobial activities, suggesting potential applications in combating bacterial and fungal infections (Kolisnyk et al., 2015).
- Anti-Inflammatory and Analgesic Properties: The synthesis of various analogs has led to compounds with significant anti-inflammatory and analgesic activities, which could be explored for the treatment of pain and inflammation (Rajasekaran et al., 1999).
- Antipsychotic Agents: Heterocyclic carboxamides have been evaluated as potential antipsychotic agents, showing promising in vitro and in vivo activities, which could contribute to the development of new treatments for psychiatric disorders (Norman et al., 1996).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide involves the reaction of 2-chlorobenzylamine with 2-(3-methylphenyl)acetyl chloride to form N-(2-chlorobenzyl)-2-(3-methylphenyl)acetamide. This intermediate is then reacted with 2-thioxo-4-piperidin-1-yl-3,4-dihydrothieno[3,2-d]pyrimidine-5-carboxylic acid to form the final product.", "Starting Materials": [ "2-chlorobenzylamine", "2-(3-methylphenyl)acetyl chloride", "2-thioxo-4-piperidin-1-yl-3,4-dihydrothieno[3,2-d]pyrimidine-5-carboxylic acid" ], "Reaction": [ "Step 1: Reaction of 2-chlorobenzylamine with 2-(3-methylphenyl)acetyl chloride in the presence of a base such as triethylamine to form N-(2-chlorobenzyl)-2-(3-methylphenyl)acetamide.", "Step 2: Reaction of N-(2-chlorobenzyl)-2-(3-methylphenyl)acetamide with 2-thioxo-4-piperidin-1-yl-3,4-dihydrothieno[3,2-d]pyrimidine-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as N,N-diisopropylethylamine (DIPEA) to form N-(2-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide." ] } | |
Numéro CAS |
1242860-21-4 |
Formule moléculaire |
C26H25ClN4O2S |
Poids moléculaire |
493.02 |
Nom IUPAC |
N-[(2-chlorophenyl)methyl]-1-[7-(3-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C26H25ClN4O2S/c1-16-5-4-7-18(13-16)20-15-34-23-22(20)29-26(30-25(23)33)31-11-9-17(10-12-31)24(32)28-14-19-6-2-3-8-21(19)27/h2-8,13,15,17H,9-12,14H2,1H3,(H,28,32)(H,29,30,33) |
Clé InChI |
XYWJAGBFTGNNTD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCC(CC4)C(=O)NCC5=CC=CC=C5Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-ethoxy-2-phenyl-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2563014.png)
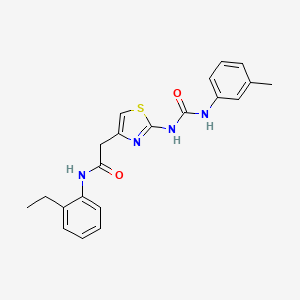
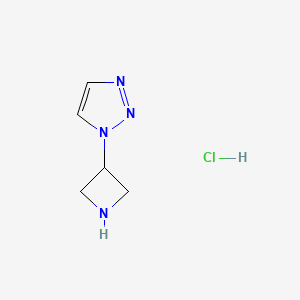
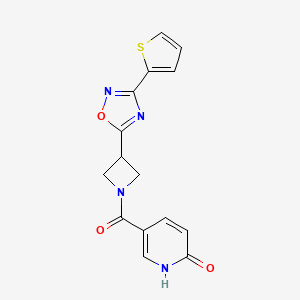
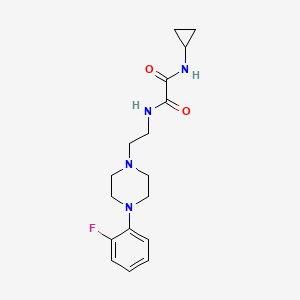
![N-(2-(dimethylamino)ethyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2563023.png)
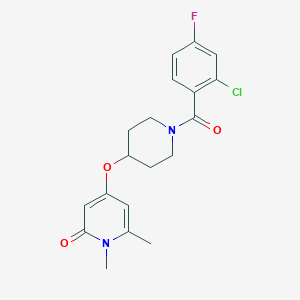
![4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]thiomorpholine](/img/structure/B2563027.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)acetamide](/img/structure/B2563031.png)
![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2563032.png)
